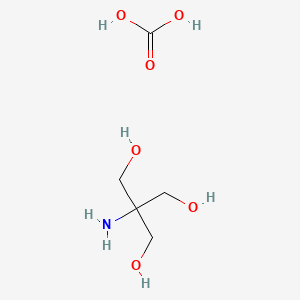
2-Amino-2-hydroxymethyl-1,3-propanediol carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, compd with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) is a compound formed by the combination of carbonic acid and 2-amino-2-(hydroxymethyl)-1,3-propanediol in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol typically involves the reaction of carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process may also include purification steps such as crystallization or distillation to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: The compound is used in biological studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, maintaining the pH of a solution within a narrow range. It can also interact with enzymes and other proteins, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonic acid, compd. with 2-amino-2-methyl-1-propanol: This compound is similar in structure but has different chemical properties and applications.
Carbonic acid, compd. with 2-amino-2-ethyl-1,3-propanediol: Another similar compound with variations in its chemical behavior and uses.
Uniqueness
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a buffer and its interactions with biological molecules make it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
68226-96-0 |
|---|---|
Formule moléculaire |
C5H13NO6 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid |
InChI |
InChI=1S/C4H11NO3.CH2O3/c5-4(1-6,2-7)3-8;2-1(3)4/h6-8H,1-3,5H2;(H2,2,3,4) |
Clé InChI |
PYMJUZVLPJGKIP-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)N)O.C(=O)(O)O |
Numéros CAS associés |
68123-29-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
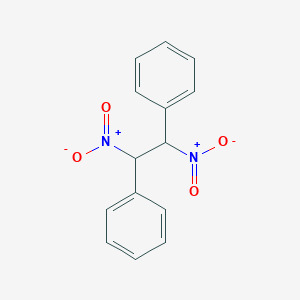
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)



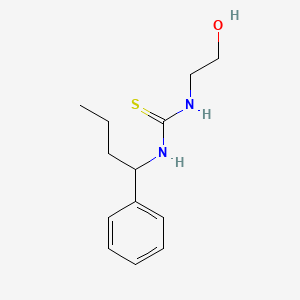
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
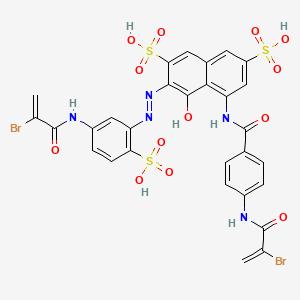


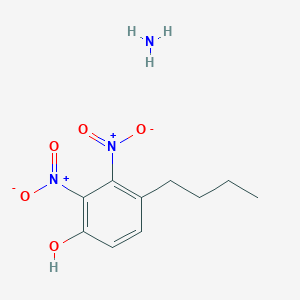
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)

